molecular formula C7H7ClO2S B2531964 Methyl 5-chloro-4-methylthiophene-3-carboxylate CAS No. 1505339-78-5

Methyl 5-chloro-4-methylthiophene-3-carboxylate

Cat. No.: B2531964
CAS No.: 1505339-78-5
M. Wt: 190.64
InChI Key: FRGPZMUVVNASOX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methylthiophene-3-carboxylate is an organic compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound is characterized by a thiophene ring substituted with a chlorine atom, a methyl group, and a carboxylate ester group.

Mechanism of Action

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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-methylthiophene-3-carboxylate typically involves the chlorination of 4-methylthiophene-3-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-chloro-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester
  • 5-chloro-3-(methylsulfamoyl)-2-thiophenecarboxylic acid methyl ester

Comparison: Methyl 5-chloro-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 5-chloro-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPZMUVVNASOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505339-78-5
Record name methyl 5-chloro-4-methylthiophene-3-carboxylate
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